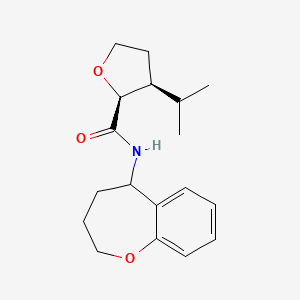![molecular formula C18H25NO2 B7338657 (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs known as designer drugs. BTCP has been found to possess potent analgesic and stimulant properties and has been the subject of extensive scientific research in recent years. In
Aplicaciones Científicas De Investigación
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone has been widely studied for its potential use as an analgesic and stimulant. It has been found to be effective in treating chronic pain, especially neuropathic pain, and has been shown to have fewer side effects than traditional opioid analgesics. This compound has also been found to have stimulant properties, which make it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone acts on the central nervous system by binding to and activating the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also acts as a dopamine reuptake inhibitor, which results in increased dopamine levels in the brain and produces the stimulant effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia, euphoria, and increased energy levels. It has also been found to cause respiratory depression, which is a common side effect of opioid analgesics. Additionally, this compound has been shown to increase heart rate and blood pressure, which can be dangerous at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new analgesics. However, the stimulant properties of this compound can also make it difficult to interpret the results of experiments, especially those involving behavior and cognition.
Direcciones Futuras
There are several future directions for research on (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone. One area of interest is the development of new analgesics that target the mu-opioid receptor without producing the side effects of traditional opioids. Another area of interest is the use of this compound as a tool for studying the dopamine system and developing new treatments for ADHD and other disorders. Additionally, future research could focus on the potential therapeutic uses of this compound in other areas, such as depression and anxiety disorders.
Métodos De Síntesis
The synthesis of (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone involves the reaction of cyclopropylmethylamine with 3-(propan-2-yloxy)benzaldehyde to form the intermediate product 1-benzylcyclopropylcarbinol. This intermediate is then converted to the final product, this compound, through the reaction with (R)-3-(propan-2-yloxy)pyrrolidine-1-carboxylic acid chloride.
Propiedades
IUPAC Name |
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14(2)21-16-8-11-19(13-16)17(20)18(9-10-18)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORRHBBXJOJKY-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCN(C1)C(=O)C2(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCN(C1)C(=O)C2(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(2S)-N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]piperidine-2-carboxamide](/img/structure/B7338595.png)

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)

![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-methylpropyl)pyrazole-3-carboxamide](/img/structure/B7338644.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![2-(4-fluorophenyl)-1-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7338664.png)
![1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7338671.png)
![[1-(2-methoxyphenyl)cyclopropyl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338675.png)
![(3S)-N-cyclopropyl-2-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338683.png)
